molecular formula C11H13NOS B7466391 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole

1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole

Cat. No.: B7466391
M. Wt: 207.29 g/mol
InChI Key: BVBQHDIHQIUTGQ-UHFFFAOYSA-N
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Description

1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole typically involves the condensation of indole derivatives with methylthioacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted indole derivatives .

Scientific Research Applications

1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole is unique due to its methylthioacetyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-methylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c1-14-8-11(13)12-7-6-9-4-2-3-5-10(9)12/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBQHDIHQIUTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(=O)N1CCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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